
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Descripción
N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a small-molecule compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyrazine ring at the 3-position.
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-21(19,20)16-6-7-18-13(10-2-3-10)8-11(17-18)12-9-14-4-5-15-12/h4-5,8-10,16H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPWLUQREAQAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H17N5O2S
- Molecular Weight : 307.37 g/mol
- CAS Number : 2034416-36-7
The compound contains a pyrazole ring substituted with a cyclopropyl group and a pyrazinyl unit, linked to an ethyl chain and a methanesulfonamide group. This structural arrangement is indicative of potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Cyclooxygenase Enzymes :
- Kinase Inhibition :
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Pyrazole Ring : Variations in the substituents can significantly alter the compound's potency and selectivity against specific biological targets.
Substituent | Effect on Activity |
---|---|
Cyclopropyl | Enhances binding affinity to target enzymes |
Methanesulfonamide | Increases solubility and bioavailability |
In Vitro Studies
In vitro evaluations have demonstrated that related pyrazole derivatives exhibit promising anti-inflammatory and anticancer activities. For instance, compounds structurally related to this compound have shown:
In Vivo Studies
Preclinical studies have indicated that similar compounds can reduce tumor growth in animal models, showcasing their potential as therapeutic agents. One notable study reported:
"A pyrazolo[3,4-b]pyridine derivative exhibited significant tumor growth reduction in colorectal carcinoma xenografts" .
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds with analogous pyrazole cores or sulfonamide functionalities, as identified in the evidence.
BG15607: N-{2-[5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- Structural Differences : This compound shares the pyrazole core with the target molecule but incorporates an imidazolidine carboxamide group and an additional methanesulfonyl moiety.
- Implications : The imidazolidine ring may enhance metabolic stability compared to the simpler methanesulfonamide group in the target compound. The increased molecular weight (419.46 g/mol vs. ~335 g/mol for the target) could affect bioavailability .
Compound 191: (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
- Structural Differences : The pyrazole here bears a trifluoromethyl group (electron-withdrawing) at the 3-position instead of pyrazine. The indazole-pyridine scaffold and acetylated sulfonamide suggest a more complex pharmacophore.
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 5)
- Structural Differences : Features a pyridin-2-yl substituent on the pyrazole and a benzenesulfonamide group. The hydrazinyl linkage introduces conjugation, altering electronic properties.
- Implications : The pyridine ring may improve solubility compared to pyrazine, while the extended conjugation could enhance binding to DNA or enzymes, as seen in sulfadiazine derivatives .
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a)
- Structural Differences : Substitutes the pyrazine with a phenyl group and replaces the sulfonamide with a trimethylacetamide.
- The acetamide group lacks the acidic proton present in sulfonamides, diminishing hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Electron-Deficient Substituents : Pyrazine (target compound) and trifluoromethyl (Compound 191) groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymatic pockets .
Sulfonamide vs. Carboxamide : Methanesulfonamide (target) offers stronger hydrogen-bonding capacity than acetamide (Compound 11a), critical for target engagement in sulfonamide-based therapies .
Synthetic Complexity : The target compound’s synthesis likely involves pyrazole alkylation followed by sulfonamide coupling, similar to methods in and . In contrast, Compound 191 requires multi-step indazole functionalization, reflecting higher synthetic difficulty .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.